molecular formula C17H18 B8793920 Prop-1-en-2-ylbenzene; styrene CAS No. 104492-15-1

Prop-1-en-2-ylbenzene; styrene

Cat. No. B8793920
Key on ui cas rn: 104492-15-1
M. Wt: 222.32 g/mol
InChI Key: ZAKVZVDDGSFVRG-UHFFFAOYSA-N
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Patent
US04487892

Procedure details

In this example, α-methylstyrene and styrene were copolymerized by the same emulsion polymerization method as described in Example 1 to obtain α-methylstyrene-styrene copolymer [hereinafter abbreviated as P(αMS/S)]. That is, α-methylstyrene-styrene copolymer having Tg of 114° C. was obtained in a conversion of 90% after the copolymerization at 15° C. for 10 hours by using 35 parts by weight of α-methylstyrene and 65 parts by weight of styrene (Example 3). Further, α-methylstyrene-styrene copolymer having Tg of 129° C. was obtained in a conversion of 60% after the copolymerization at 15° C. for 20 hours by using 55 parts by weight of α-methylstyrene and 45 parts by weight of styrene (Example 4). And also, α-methylstyrene-styrene copolymer having Tg of 149° C. was obtained in a conversion of 40% after the copolymerization at 15° C. for 30 hours by using 85 parts by weight of α -methylstyrene and 15 parts by weight of styrene (Example 5).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[CH2:3].[CH2:10]=[CH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[CH3:3][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[CH2:1].[CH2:10]=[CH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
copolymerized
CUSTOM
Type
CUSTOM
Details
by the same emulsion polymerization method

Outcomes

Product
Name
Type
product
Smiles
CC(=C)C1=CC=CC=C1.C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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